molecular formula C20H15BrO B1619474 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one CAS No. 60312-95-0

1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one

Cat. No.: B1619474
CAS No.: 60312-95-0
M. Wt: 351.2 g/mol
InChI Key: GHEGAIKOMWURQJ-UHFFFAOYSA-N
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Description

1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to the biphenyl structure and a phenylethanone moiety

Preparation Methods

The synthesis of 1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of biphenyl followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phenylethanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one can be compared with other biphenyl derivatives, such as:

    4-Bromo-1,1’-biphenyl: This compound lacks the phenylethanone moiety, making it less versatile in certain synthetic applications.

    4-Phenylbiphenyl:

    4-Bromo-2-phenylbiphenyl: This isomer has a different substitution pattern, leading to variations in its chemical and physical properties.

The uniqueness of 1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one lies in its specific substitution pattern and the presence of both bromine and phenylethanone groups, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEGAIKOMWURQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209074
Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60312-95-0
Record name 1-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60312-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060312950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4'-bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.492
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Record name 1-(4'-BROMO(1,1'-BIPHENYL)-4-YL)-2-PHENYLETHANONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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